![molecular formula C12H14N2O B14705856 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B14705856.png)
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxymethyl-1,2,3,4-tetrahydro-beta-carboline is a heterocyclic compound belonging to the beta-carboline family. These compounds are characterized by their tricyclic structure, which includes a pyridine-fused indole framework. Beta-carbolines are widely distributed in nature and are known for their diverse biological activities, making them significant in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxymethyl-1,2,3,4-tetrahydro-beta-carboline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where tryptamine or its derivatives react with aldehydes or ketones under acidic conditions to form the beta-carboline scaffold . Another method includes the use of metal-catalyzed reactions, such as palladium-catalyzed direct dehydrogenative annulation of internal alkynes and tert-butylimines of N-substituted indole carboxaldehydes .
Industrial Production Methods: Industrial production of 1-hydroxymethyl-1,2,3,4-tetrahydro-beta-carboline often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxymethyl-1,2,3,4-tetrahydro-beta-carboline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboline derivatives.
Reduction: Reduction reactions can convert it into fully saturated carboline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the beta-carboline scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions include various substituted beta-carboline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
1-Hydroxymethyl-1,2,3,4-tetrahydro-beta-carboline has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-hydroxymethyl-1,2,3,4-tetrahydro-beta-carboline involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as monoamine oxidase, affecting neurotransmitter levels in the brain. Additionally, it may interact with DNA and proteins, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydro-beta-carboline: Known for its neuroprotective effects and potential therapeutic applications.
3-Hydroxymethyl-beta-carboline: Studied for its effects on sleep and memory.
1-Trichloromethyl-1,2,3,4-tetrahydro-beta-carboline: Implicated in neurodegenerative diseases like Parkinson’s.
Uniqueness: 1-Hydroxymethyl-1,2,3,4-tetrahydro-beta-carboline is unique due to its specific hydroxymethyl group, which can influence its reactivity and biological activity. This functional group allows for further chemical modifications, making it a versatile compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol |
InChI |
InChI=1S/C12H14N2O/c15-7-11-12-9(5-6-13-11)8-3-1-2-4-10(8)14-12/h1-4,11,13-15H,5-7H2 |
InChI Key |
NEPUCDWQTZIZIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



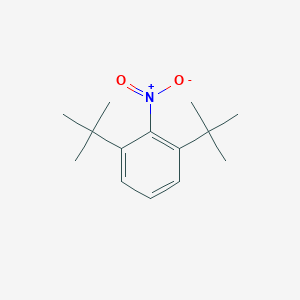


![1,5-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14705809.png)
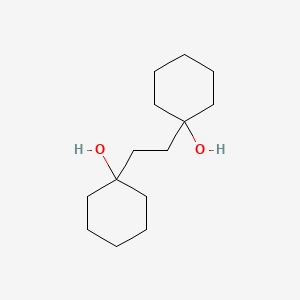
![1H-Pyrrole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14705815.png)

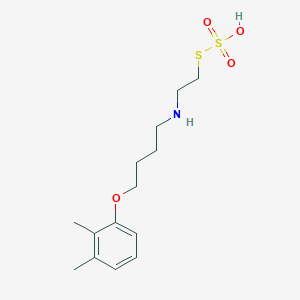

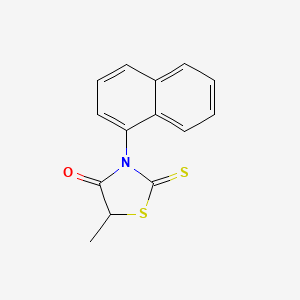
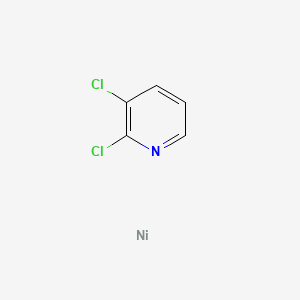
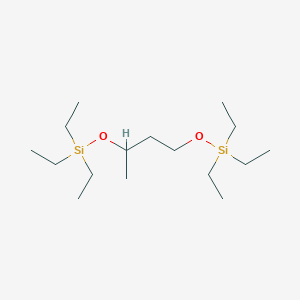
![3H-4,9a-Methanonaphtho[1,2-c]furan-1,3(4H)-dione](/img/structure/B14705852.png)
